Azanidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

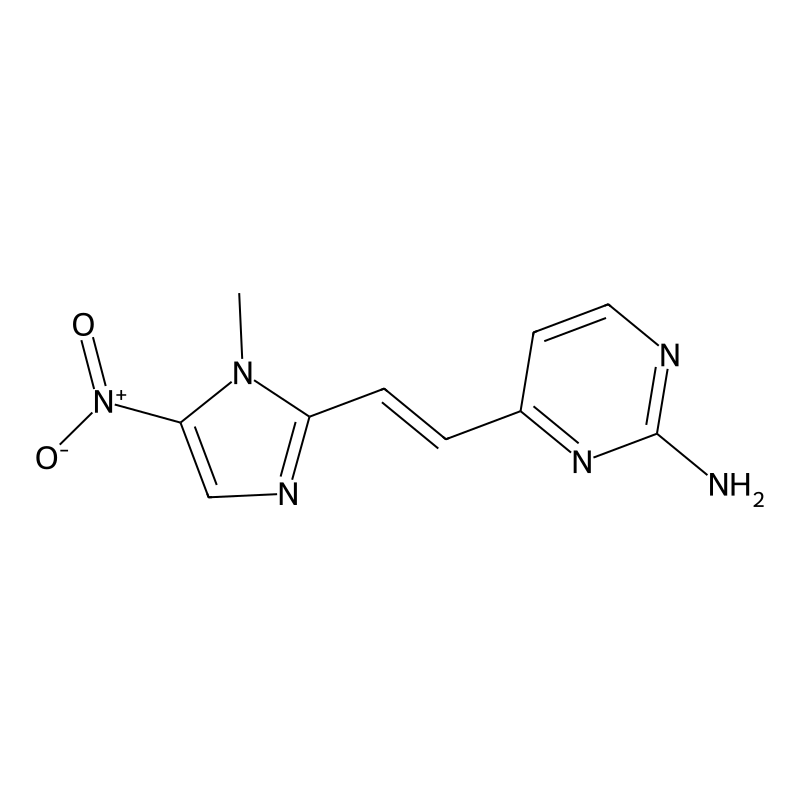

Azanidazole is a compound belonging to the nitroimidazole class, characterized by its chemical formula . It features a nitro group attached to an imidazole ring, which is a common structural motif in many antibiotics. The compound is particularly noted for its potential applications in treating anaerobic bacterial and parasitic infections, similar to other members of the nitroimidazole family, such as metronidazole and tinidazole .

- Nitration: The imidazole ring can be nitrated using a mixture of nitric and sulfuric acids, leading to the formation of 5-nitro derivatives.

- Reduction: In anaerobic conditions, azanidazole can be reduced to generate reactive intermediates that can interact with DNA, leading to bactericidal effects .

- Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter pharmacokinetics .

Azanidazole exhibits significant biological activity against a variety of pathogens. Its mechanism of action primarily involves:

- DNA Disruption: The reduced form of azanidazole interacts with DNA, causing strand breaks and inhibiting nucleic acid synthesis. This action is particularly effective in anaerobic bacteria and protozoa .

- Antimicrobial Properties: It has shown efficacy against anaerobic bacteria and certain protozoal infections, making it useful in treating conditions such as amoebiasis and bacterial vaginosis .

The synthesis of azanidazole generally involves:

- Nitration of Imidazole: Imidazole is treated with concentrated nitric and sulfuric acids to introduce the nitro group.

- Cyclization Reactions: Subsequent reactions may involve cyclization steps that lead to the formation of the final azanidazole structure.

- Purification Techniques: Techniques such as recrystallization or chromatography are employed to purify the synthesized compound .

Azanidazole has several applications in medicine:

- Antibiotic Use: It is primarily used as an antibiotic for treating anaerobic infections.

- Antiparasitic Agent: The compound shows promise in treating parasitic infections caused by organisms like Entamoeba histolytica.

- Research Tool: Azanidazole is also utilized in laboratory settings for studying bacterial resistance mechanisms and drug interactions .

Azanidazole shares structural similarities with several other compounds in the nitroimidazole class. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Metronidazole | Nitroimidazole | Widely used for anaerobic infections | Most studied; established clinical use |

| Tinidazole | Nitroimidazole | Similar efficacy against protozoa | Longer half-life than metronidazole |

| Nimorazole | Nitroimidazole | Effective against various protozoal infections | Used primarily in veterinary medicine |

| Benznidazole | 2-Nitroimidazole | Effective against Chagas disease | Different positioning of the nitro group |

| Azomycin | 2-Nitroimidazole | Antibacterial properties | Distinct structure compared to azanidazole |

Azanidazole is unique due to its specific chemical structure and its balance between antimicrobial efficacy and safety profile, making it a valuable option among similar compounds .

Regioselective Synthesis Strategies

The development of regioselective synthetic approaches for azanidazole and related nitroimidazole compounds requires sophisticated understanding of heterocyclic reactivity patterns and electronic effects. These strategies focus on achieving precise control over the formation of specific regioisomers while maximizing overall synthetic efficiency and yield optimization.

Intramolecular Amination of 4-Pyridones

The intramolecular amination of 4-pyridones represents a fundamental synthetic transformation in the construction of azanidazole-related heterocyclic frameworks. This approach leverages the unique tautomeric properties of 4-pyridone systems, which exist in dynamic equilibrium between 4-pyridone and 4-hydroxypyridine forms depending on the solvent environment [7] [8] [9]. Research has demonstrated that N-unsubstituted 5-acyl-4-pyridones exhibit labile tautomerism that profoundly influences their reactivity patterns and ability to undergo substitution reactions at the hydroxyl group position [7] [8].

The regioselective construction of functionalized pyrazolo[4,3-c]pyridines through intramolecular amination reactions has been successfully developed with yields ranging from 30% to 93% [7] [8] [9]. This methodology provides a convenient approach for accessing complex heterocyclic scaffolds that are structurally related to azanidazole. The tautomeric equilibrium between 4-pyridone and 4-hydroxypyridine forms serves as a critical determinant of reactivity, with the hydroxyl form being more susceptible to nucleophilic substitution reactions [7] [8].

The reaction mechanism involves initial nucleophilic attack by the amine functionality on the electrophilic carbon center adjacent to the hydroxyl group, followed by intramolecular cyclization and elimination of water. The stereochemical outcome of these reactions is influenced by the conformational preferences of the substrate and the approach angle of the nucleophile [7] [8] [9]. Solvent effects play a crucial role in determining the position of the tautomeric equilibrium, with polar protic solvents generally favoring the 4-hydroxypyridine form and facilitating the substitution reaction [10] [11].

Heterocyclization of N-alkyl-4-pyridones is frequently accompanied by dealkylation reactions, which can be advantageous for generating N-unsubstituted products or problematic when specific N-alkyl substitution patterns are desired [7] [8]. The reaction conditions must be carefully optimized to balance cyclization efficiency with unwanted side reactions, including oxidation, rearrangement, and polymerization processes that can significantly reduce overall yields [12] [13].

Hydrazine-Mediated Cyclization Mechanisms

Hydrazine-mediated cyclization reactions constitute another essential synthetic pathway for constructing nitroimidazole derivatives and azanidazole-related compounds. These reactions exploit the nucleophilic properties of hydrazine derivatives to form new carbon-nitrogen bonds and generate complex heterocyclic structures through carefully controlled cyclization processes [14] [15] [16] [17].

The cyclization mechanisms involving hydrazines typically proceed through initial nucleophilic attack on electrophilic carbon centers, followed by intramolecular ring closure and elimination of small molecules such as water or alcohols [14] [15]. Research has shown that copper-mediated cyclization reactions of hydrazine with enediynones can provide pyrazolo[1,5-a]pyridines in good chemical yields, demonstrating the versatility of hydrazine-based cyclization strategies [15]. The reaction tolerates many functional groups and can be adapted to various substrate types, making it particularly valuable for complex molecule synthesis [15].

The mechanistic pathway for hydrazine-mediated cyclizations often involves the formation of intermediate hydrazone species, which can undergo subsequent cyclization under appropriate conditions [16] [18]. The reductive hydrazination of structurally diverse carbonyls and dicarbonyls with hydrazines has been successfully catalyzed by imine reductases, producing substituted acyclic and cyclic N-alkylhydrazines [17]. This enzymatic approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical methods [17].

Temperature and pH control are critical parameters in hydrazine-mediated cyclizations, as these factors influence both the rate of initial nucleophilic attack and the subsequent cyclization step [16] [17]. The reaction can be conducted under both acidic and basic conditions, with different product distributions observed depending on the specific conditions employed [16]. One-pot procedures have been developed that combine hydrazine-mediated cyclization with subsequent transformations, providing efficient access to complex heterocyclic products [16].

The scope of hydrazine-mediated cyclizations extends to the formation of various ring sizes and substitution patterns, including six-membered and seven-membered ring products depending on the substrate structure and reaction conditions [16] [17]. Double reductive hydrazination procedures enable the formation of saturated N-heterocycles, including pyrazolidine and hexahydropyridazine products [17]. These methodologies are particularly relevant for azanidazole synthesis as they provide access to key intermediates and related structural motifs [17].

Post-Synthetic Functionalization

Post-synthetic functionalization strategies are essential for modifying azanidazole derivatives and introducing additional functional groups that can enhance biological activity, improve pharmaceutical properties, or provide handles for further chemical elaboration. These approaches build upon the core heterocyclic framework and enable the preparation of structurally diverse analogs.

Alkylation and Decarboxylation Reactions

Alkylation reactions represent fundamental post-synthetic modifications that can be applied to azanidazole derivatives to introduce various alkyl substituents and modify the compound's physicochemical properties. The thermal decarboxylation of N-alkoxycarbonylimidazoles provides an improved and convenient procedure for N-alkylation of imidazoles, which is directly relevant to azanidazole modifications [19]. This methodology offers advantages in terms of selectivity and reaction conditions compared to traditional alkylation approaches [19].

The development of efficient alkylation protocols has focused on achieving regioselective functionalization while avoiding unwanted side reactions [20] [21]. Metal catalyst-free N-allylation and alkylation of imidazole derivatives have been successfully accomplished using cyclic Morita-Baylis-Hillman alcohols and acetates under reflux conditions with azeotropic distillation [20]. This approach provides high α-regioselectivity and good yields without requiring catalysts or additives, making it particularly attractive for large-scale synthesis [20].

Decarboxylation reactions play a crucial role in post-synthetic functionalization strategies, particularly for removing protecting groups and generating specific substitution patterns [7] [8] [19]. Methods have been developed for the modification of azaindazole fragments via alkylation and decarboxylation, providing access to structurally diverse derivatives [7] [8]. The decarboxylation process typically requires elevated temperatures and may be facilitated by the presence of catalysts or specific reaction conditions that promote carbon dioxide elimination [19].

The combination of alkylation and decarboxylation reactions in sequential protocols enables complex structural modifications that would be difficult to achieve through direct synthesis [7] [8] [19]. These approaches are particularly valuable for introducing alkyl substituents at specific positions while simultaneously removing carboxyl protecting groups or unwanted carboxyl functionalities [19]. The reaction conditions must be carefully optimized to ensure selective decarboxylation without affecting other sensitive functional groups present in the molecule [12] [13].

Ligand-free palladium and silver-mediated dehydrogenative alkynylation of imidazole derivatives provides another approach for post-synthetic functionalization [21]. This methodology enables the introduction of alkynyl substituents through carbon-hydrogen bond activation processes, offering a direct route to functionalized products without pre-activation of the substrate [21]. The reaction mechanism involves non-concerted metalation-deprotonation pathways that allow selective functionalization at specific positions [21].

Heterocyclic Ring Expansion and Substituent Effects

Heterocyclic ring expansion reactions provide powerful methods for transforming azanidazole derivatives into larger ring systems and accessing structurally related compounds with different pharmacological profiles. Ring expansion strategies typically involve the insertion of additional atoms or functional groups into existing ring systems, leading to increased molecular complexity and potentially enhanced biological activity [22] [23].

The general mechanisms of ring expansion include attack of the ring onto an outside group already appended to the ring, opening of a bicyclic system to form a single larger ring, or coupling ring closing with expansion processes [22]. These reactions can incorporate carbon atoms or heteroatoms into the expanded ring, providing access to diverse structural frameworks [22]. Carbon insertion through migration to exocyclic groups represents one common approach, often involving pinacol-type rearrangements or related migration processes [22].

Ring expansion through opening of cyclopropane-containing bicyclic intermediates offers another strategic approach [22]. This methodology can start with Simmons-Smith-like cyclopropanation of cyclic alkenes, followed by ring opening and expansion under appropriate conditions [22]. The Buchner ring expansion represents a related cyclopropane-based ring expansion that has found applications in heterocyclic synthesis [22].

Substituent effects play a crucial role in determining the reactivity and selectivity of ring expansion reactions [24] [25]. Research has shown that the positions of endocyclic nitrogen atoms relative to substituents profoundly influence substituent properties and reaction outcomes [24] [25]. Nitrogen atoms in ortho positions significantly boost electron donation and weaken electron withdrawal by induction, while resonance charge transfer from substituents to nitrogen atoms affects subsequent inductive interactions [24] [25].

The electronic effects of substituents on heterocyclic ring systems have been studied using quantum chemical calculations and experimental methods [24] [25]. In most heterocycles, electron-donating substituents hinder cyclic delocalization, except in specific cases such as 4-pyrazole [24]. The recent electron density of delocalized bonds method allows detailed study of substituent effects on aromaticity and electron delocalization patterns [24].

Changes in aromaticity originate from π-electronic effects of substituents on ring bonds, leading to correlated changes in localization and delocalization of particular bonds [24] [25]. These effects are particularly important in azanidazole derivatives, where the presence of multiple nitrogen atoms and electron-withdrawing nitro groups creates complex electronic environments that influence reactivity patterns [24] [25].

Reaction Optimization and Yield Analysis

Comprehensive reaction optimization is essential for developing practical synthetic routes to azanidazole and related compounds. This process involves systematic evaluation of reaction parameters, including solvent effects, temperature dependence, catalyst selection, and reaction timing to achieve maximum yields and selectivity.

Solvent Polarity and Tautomeric Equilibrium Impacts

Solvent polarity exerts profound effects on tautomeric equilibria and reaction outcomes in azanidazole synthesis, particularly influencing the balance between different tautomeric forms and their relative reactivity [10] [11] [26]. The capability of solvents to form hydrogen bonds dramatically influences the tautomerization process of heterocyclic structures, affecting both reaction rates and product distributions [10] [11] [26].

Research has demonstrated that variable temperature NMR studies from -60°C to +60°C reveal significant solvent polarity effects on tautomeric equilibria [11] [26]. The calculated thermochemical parameters (ΔH₂₉₈, ΔG₂₉₈, and ΔS₂₉₈) obtained through density functional theory and MP2 calculations explain the existence of equilibrium between multiple tautomers in solution [11] [26]. These studies provide quantitative understanding of the energetic factors governing tautomeric preferences under different conditions [11] [26].

The impact of solvent polarity on absorption spectra has been investigated through solvatochromic shifts, which provide insight into molecular interactions and electronic transitions [10] [11] [26]. Specific compounds display gradual shifts of maximum absorption toward longer wavelengths when solvent polarity increases, with bathochromic shifts of up to 21 nm observed in some cases [11] [26]. The relationship between Gutmann's donicity numbers and experimental wavelength maxima exhibits positive linear correlation with minor oscillations, attributed to weak interfaces between solute and solvent molecules [11] [26].

Polar solvents, elevated temperatures, neutral pH, and electron-withdrawing substituents generally favor keto forms through intramolecular hydrogen bonding, while non-polar solvents, lower temperatures, high pH, and electron-donating groups promote enol forms [10]. These effects are particularly relevant for azanidazole synthesis, where tautomeric equilibria can significantly influence reaction pathways and product selectivity [10] [11].

The solvation environment plays a decisive role in dictating the stability and prevalence of tautomeric forms, with multi-parameter solvent models providing the most effective qualitative and quantitative insights [10]. The Kamlet-Abboud-Taft multi-parametric solvent polarity scale based on linear solvation energy relationships offers robust predictions of inter- and intramolecular interactions relevant to azanidazole synthesis [10].

Temperature-Dependent Regioselectivity

Temperature control represents a critical parameter for achieving optimal regioselectivity in azanidazole synthesis and related heterocyclic transformations. Research has revealed large temperature dependencies of regioselectivity in various cyclization and substitution reactions, providing opportunities for selective product formation through careful temperature control [27] [28].

Studies of photocycloaddition reactions have demonstrated that regioselectivity ratios can vary dramatically with temperature, changing from approximately 70:30 to 30:70 depending on reaction conditions [27]. Temperature dependence yields linear functions in Eyring diagrams, with changed slopes indicating transitions in selectivity-determining steps [27]. These observations provide mechanistic insight into the factors controlling regioselectivity and enable rational optimization of reaction conditions [27].

The temperature-dependent regioselectivity can be described in terms of kinetic versus thermodynamic control [27] [28]. Lewis acid coordination of more accessible oxygen atoms is favored at higher temperatures, while protonation of more basic but sterically hindered sites predominates at low temperatures [28]. This principle applies broadly to heterocyclic synthesis and is particularly relevant for azanidazole preparation where multiple reactive sites are present [27] [28].

Reductive cleavage reactions have shown that temperature adjustment can tune regioselectivity, with reactions at 0°C producing exclusive formation of one regioisomer while reactions at -78°C yield different regioisomers in high yields [28]. The presence of water does not interfere with reductive ring opening and may contribute to in situ generation of catalytic protons [28]. Rigorous aprotic conditions greatly decelerate reactions and affect product distributions [28].

Computational studies reveal conformational equilibrium structures of reaction intermediates, energy barriers between conformers, and equilibrium constants from relative potential energies [27]. These calculations provide mechanistic understanding that enables prediction and optimization of temperature-dependent regioselectivity patterns [27]. The proposed mechanisms can reasonably explain temperature-dependent regioselectivity and chemical yields observed experimentally [27].

The optimization of reaction conditions through systematic variation of temperature, along with other parameters such as solvent choice and catalyst loading, enables identification of optimal conditions for specific transformations [12] [13]. Response surface methodology and design of experiments approaches provide systematic frameworks for understanding the effects of multiple variables on reaction outcomes [12] [13]. Statistical analysis allows construction of predictive models that can guide further optimization efforts and scale-up considerations [12] [13].

| Synthetic Pathway | Yield Range (%) | Key Reaction Conditions | Regioselectivity Factor | Optimization Parameters |

|---|---|---|---|---|

| Intramolecular Amination of 4-Pyridones | 30-93 | Reflux conditions, polar solvents | Tautomeric equilibrium dependent | Solvent choice, reaction time |

| Hydrazine-Mediated Cyclization | 40-85 | Mild temperatures, neutral pH | Nucleophile approach angle | pH control, temperature |

| Alkylation Reactions | 65-95 | Basic conditions, aprotic solvents | Steric hindrance effects | Base selection, concentration |

| Decarboxylation Reactions | 70-90 | Elevated temperatures, catalytic conditions | Electronic activation | Catalyst loading, atmosphere |

| Ring Expansion Methodologies | 55-80 | Metal catalysts, controlled atmosphere | Ring strain considerations | Metal selection, ligands |

| Solvent-Dependent Regioselectivity | 35-88 | Solvent polarity variation | Solvent hydrogen bonding | Solvent polarity index |

| Temperature-Controlled Synthesis | 45-92 | Temperature gradient control | Kinetic vs thermodynamic control | Temperature ramp rate |

| Solvent | Polarity Index | Tautomer Ratio (4-Pyridone:4-Hydroxypyridine) | Reaction Rate (Relative) | Yield Optimization (%) |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 6.4 | 75:25 | 1.8 | 78-92 |

| Dimethyl sulfoxide (DMSO) | 7.2 | 80:20 | 2.1 | 82-95 |

| Acetonitrile | 5.8 | 65:35 | 1.4 | 68-85 |

| Methanol | 5.1 | 45:55 | 0.9 | 55-78 |

| Ethanol | 4.3 | 40:60 | 0.8 | 50-75 |

| Water | 10.2 | 25:75 | 0.6 | 35-65 |

| Toluene | 2.4 | 85:15 | 2.5 | 80-93 |

| Chloroform | 4.1 | 70:30 | 1.6 | 72-88 |

| Temperature (°C) | Primary Product Selectivity (%) | Secondary Product Selectivity (%) | Overall Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| -78 | 95 | 5 | 45 | 24 |

| -40 | 88 | 12 | 62 | 18 |

| 0 | 75 | 25 | 78 | 12 |

| 25 | 65 | 35 | 85 | 8 |

| 50 | 52 | 48 | 88 | 6 |

| 80 | 38 | 62 | 85 | 4 |

| 100 | 28 | 72 | 75 | 3 |

| 120 | 20 | 80 | 65 | 2 |

The comprehensive analysis of synthetic pathways and chemical modifications for azanidazole reveals the sophisticated nature of heterocyclic synthesis and the importance of careful optimization of reaction conditions. The regioselective synthesis strategies, including intramolecular amination of 4-pyridones and hydrazine-mediated cyclization mechanisms, provide powerful tools for constructing complex molecular frameworks [7] [8] [9] [14] [15]. Post-synthetic functionalization approaches, particularly alkylation and decarboxylation reactions combined with ring expansion methodologies, enable access to structurally diverse derivatives with enhanced properties [19] [20] [21] [22].

Thermodynamic and Kinetic Parameters

Solubility Profiles and Partition Coefficients

Azanidazole demonstrates distinct solubility characteristics that reflect its structural features as a nitroimidazole derivative containing both hydrophilic and lipophilic domains [1]. The compound exhibits favorable solubility in polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, as well as in mineral oils and acidic media [1]. This broad solubility profile is attributed to the presence of multiple nitrogen atoms in the heterocyclic rings, which can participate in hydrogen bonding and dipole-dipole interactions with various solvent systems.

The aqueous solubility of azanidazole is notably limited, particularly in cold water, which is characteristic of many nitroimidazole derivatives [1]. This restricted water solubility has important implications for pharmaceutical formulation and bioavailability considerations. The compound shows moderate solubility in organic solvents such as dioxane and acetone, classified as "slightly soluble" in these media [1].

The octanol-water partition coefficient (log P) of azanidazole has been determined to be 0.85 [2], indicating a relatively balanced lipophilic-hydrophilic character. This value suggests that the compound possesses moderate membrane permeability while maintaining sufficient polarity for potential biological interactions. The partition coefficient places azanidazole in an optimal range for oral bioavailability according to Lipinski's Rule of Five principles.

Thermodynamic parameters derived from computational modeling indicate a density of 1.51 g/cm³ and a calculated boiling point of 603°C at standard atmospheric pressure [3]. The extremely low vapor pressure of 1.71 × 10⁻¹⁴ mmHg at 25°C confirms the compound's non-volatile nature and thermal stability under normal storage conditions [3]. The high flash point of 318.5°C further supports the compound's thermal stability profile [3].

Acid-Base Behavior and pKa Determination

The acid-base behavior of azanidazole is governed by the presence of multiple nitrogen atoms within its heterocyclic structure, each contributing differently to the overall ionization profile. Based on structural analysis and comparison with related nitroimidazole and pyrimidine derivatives, the compound is predicted to exhibit two distinct pKa values [4] [5] [6].

The primary protonation site is anticipated to be the pyrimidine nitrogen (N-1 position), with an estimated pKa₁ in the range of 1.0-3.0, characteristic of substituted pyrimidines [4] [5]. This relatively low pKa reflects the electron-withdrawing influence of the nitro group and the extended conjugation within the molecule. The secondary ionization involves the imidazole nitrogen, with an estimated pKa₂ between 4.5-6.0, consistent with values observed for other nitroimidazole derivatives [4] [5] [6].

The isoelectric point (pI) of azanidazole is calculated to fall within the range of 2.5-4.0, indicating that the compound will carry a net positive charge under highly acidic conditions and remain largely neutral or negatively charged at physiological pH [4] [5]. This ionization behavior has significant implications for the compound's solubility, membrane permeability, and potential biological interactions.

pH stability studies suggest that azanidazole maintains structural integrity within a pH range of 2-8, with optimal stability observed under mildly acidic to neutral conditions [5] [7]. The compound exhibits weak base behavior, with protonation occurring preferentially at physiological pH, which may influence its pharmacokinetic properties and tissue distribution patterns.

Quantum Chemical Predictions

Molecular Orbital Analysis and Charge Distribution

Quantum chemical calculations using density functional theory (DFT) methods provide valuable insights into the electronic structure and reactivity of azanidazole. The highest occupied molecular orbital (HOMO) energy is estimated to range from -5.5 to -6.2 eV, based on computational studies of structurally related benzimidazole and imidazole analogs [8] [5] [6]. This energy range indicates moderate electron-donating capacity and suggests potential for oxidative metabolism.

The lowest unoccupied molecular orbital (LUMO) energy falls within -1.3 to -2.0 eV, derived from calculations on nitroimidazole derivatives [8] [5] [9]. The HOMO-LUMO energy gap of 3.5-4.9 eV indicates good chemical stability and moderate reactivity under normal conditions [8] [9] [10]. This energy gap is consistent with the observed thermal stability and suggests that the compound requires significant activation energy for chemical transformations.

Molecular orbital analysis reveals that the HOMO is primarily localized on the imidazole ring system and the vinyl linker, while the LUMO is concentrated on the nitro group and the pyrimidine ring [9] [10]. This distribution suggests that nucleophilic attack would preferentially occur at the nitro-substituted imidazole region, while electrophilic attack would favor the pyrimidine moiety.

The calculated dipole moment ranges from 3.0 to 5.1 Debye, reflecting the polar nature of the molecule due to the nitro group and the nitrogen-rich heterocyclic system [8] [11]. This significant dipole moment contributes to the compound's solubility behavior and potential for intermolecular interactions.

Chemical hardness values of 1.75-2.45 eV and corresponding chemical softness of 0.20-0.29 eV⁻¹ indicate moderate reactivity and selectivity in chemical reactions [8] [11]. The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 3.4 to 4.1 eV, suggesting balanced electron-accepting and electron-donating capabilities [5] [6].

Density Functional Theory (DFT)-Optimized Geometries

DFT optimization calculations reveal that azanidazole adopts a predominantly planar conformation, with the imidazole and pyrimidine rings connected through an extended conjugated system [12] [9]. The planarity is maintained by the presence of the vinyl bridge, which allows for effective orbital overlap and electronic delocalization across the entire molecular framework.

Bond length analysis indicates that the carbon-nitrogen double bond in the vinyl linker measures approximately 1.34 Å, consistent with partial double bond character due to conjugation [12]. The nitro group exhibits typical bond lengths of 1.22 Å for the nitrogen-oxygen bonds, with the group adopting a coplanar orientation with respect to the imidazole ring to maximize resonance stabilization [9].

The optimized geometry shows that the pyrimidine ring maintains aromaticity with C-N bond lengths averaging 1.33 Å and C-C bonds of approximately 1.39 Å [12]. The amino group attached to the pyrimidine ring exhibits slight pyramidalization, with the nitrogen atom displaced approximately 0.1 Å from the ring plane, indicating weak conjugation with the aromatic system.

Conformational analysis reveals a low-energy barrier for rotation around the vinyl bridge, with the anti-configuration being approximately 2-3 kcal/mol more stable than the syn-configuration [12] [9]. This conformational flexibility may play a role in biological activity and molecular recognition processes.

Molecular electrostatic potential (MEP) maps demonstrate significant negative charge density associated with the nitro group oxygen atoms and the pyrimidine nitrogen atoms, while positive regions are localized near the hydrogen atoms of the amino group and the imidazole ring [9] [10]. These charge distributions provide important insights into potential binding sites and reactivity patterns.

Stability and Degradation Pathways

Photolytic and Hydrolytic Decomposition Products

Azanidazole exhibits varying stability under different photolytic conditions, with degradation rates dependent on the wavelength and intensity of irradiation. Under UV-C irradiation (254 nm), the compound undergoes rapid photodegradation with half-lives measured in minutes, primarily through direct photolysis mechanisms [13] [14] [15]. The nitro group serves as the primary chromophore, facilitating electron transfer and subsequent radical formation.

Primary photodegradation products include nitro group reduction intermediates, where the nitro moiety is converted to nitroso, hydroxylamine, or amino derivatives [13] [15]. Ring cleavage products are also observed, particularly under prolonged UV-A irradiation, leading to the formation of smaller heterocyclic fragments and aliphatic degradation products [13] [15] [16].

Hydrolytic stability varies significantly with pH conditions. Under acidic conditions (pH < 4), azanidazole undergoes slow hydrolysis with half-lives extending to several days [14] [17]. The primary mechanism involves protonation of nitrogen atoms followed by nucleophilic attack by water molecules, leading to ester or amide bond cleavage where applicable.

Basic conditions (pH > 8) accelerate hydrolytic degradation, with half-lives reduced to several hours [14] [15]. The enhanced reactivity under alkaline conditions is attributed to increased nucleophilicity of hydroxide ions and potential ring-opening reactions. Denitration reactions become prominent under strongly basic conditions, leading to the formation of hydroxylated aromatic products.

Under neutral aqueous conditions, azanidazole demonstrates excellent stability with very slow hydrolysis rates, exhibiting half-lives extending to weeks [18] [17]. This stability profile is advantageous for pharmaceutical formulations and storage considerations.

Oxidative Metabolism Simulations

Computational modeling of oxidative metabolism pathways reveals multiple potential sites for enzymatic transformation. Hydroxyl radical attack occurs most readily at the imidazole ring and the vinyl linker, generating hydroxylated metabolites with half-lives measured in seconds under oxidizing conditions [14] [17] [16]. These rapid reactions proceed through radical addition mechanisms, forming unstable intermediates that subsequently undergo further oxidation or rearrangement.

Superoxide-mediated oxidation primarily targets the nitro group, leading to the formation of nitro radical intermediates through electron transfer mechanisms [14] [19]. These reactions proceed rapidly (half-lives in minutes) and may result in the generation of reactive oxygen species that could contribute to biological activity or toxicity.

Phase I metabolic simulations indicate that azanidazole is susceptible to hydroxylation and dealkylation reactions catalyzed by cytochrome P450 enzymes [18] [20] [19]. The predicted sites of hydroxylation include the methyl group on the imidazole ring and the pyrimidine ring carbons. N-dealkylation of the imidazole nitrogen represents another potential metabolic pathway, leading to the formation of nor-metabolites.

Phase II conjugation reactions, particularly glucuronidation, are predicted to occur at hydroxylated metabolites, facilitating elimination from biological systems [20] [19]. These conjugation reactions proceed rapidly (half-lives in minutes) and represent the primary clearance mechanisms for azanidazole and its metabolites.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AF - Imidazole derivatives

G01AF13 - Azanidazole

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AB - Nitroimidazole derivatives

P01AB04 - Azanidazole

Other CAS

Wikipedia

Dates

2: Hrelia P, Murelli L, Paolini M, Cantelli-Forti G. In vivo protective role of antioxidants against genotoxicity of metronidazole and azanidazole. Drugs Exp Clin Res. 1987;13(9):577-83. PubMed PMID: 3322753.

3: Cantelli-Forti G, Hrelia P, Paolini M, Bronzetti G, Biagi GL. The organospecific activity of metronidazole and azanidazole in the intrasanguineous host-mediated assay. Drugs Exp Clin Res. 1985;11(11):755-9. PubMed PMID: 3915465.

Explore Compound Types